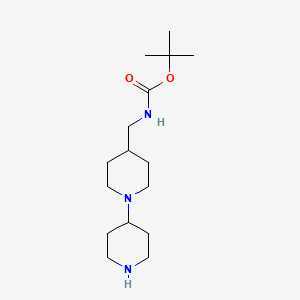

tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate, while not directly studied in the provided papers, is related to a class of tert-butyl carbamates that have been extensively researched due to their importance in organic synthesis and potential biological activities. These compounds serve as intermediates in the synthesis of various biologically active molecules and have been utilized in the construction of chiral organoselenanes, organotelluranes , and protease inhibitors , among others.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the protection of amines with a tert-butyl carbamate group. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid . Another synthesis route involves the resolution of tert-butyl carbamates to obtain optically pure enantiomers, as demonstrated with tert-butyl 2-(1-hydroxyethyl)phenylcarbamate . Additionally, tert-butyl carbamates have been synthesized from L-Serine through a multi-step process including esterification, protection, and reduction steps .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to a carbamate moiety. This structure has been confirmed by various spectroscopic methods such as high-resolution mass spectrometry, 1H and 13C-NMR, IR, and UV spectroscopy . The molecular geometry and vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate have been studied using DFT and M06-2X methods, providing insights into the electronic properties of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates undergo various chemical reactions that are useful in organic synthesis. For instance, they can behave as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be involved in highly stereoselective asymmetric aldol reactions to set stereogenic centers . Furthermore, tert-butyl carbamates can participate in neighboring group participation mediated by thionyl chloride for chiral inversion .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These compounds typically exhibit good stability and can be easily transformed into other valuable synthetic intermediates. The tert-butyl group serves as a protecting group that can be removed under acidic conditions. The vibrational frequency analysis of tert-butyl N-(thiophen-2yl)carbamate provides detailed information on the molecule's stability and reactivity . Additionally, the crystal structure of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been determined by X-ray diffraction, revealing intermolecular interactions and molecular packing in the solid state10.

Aplicaciones Científicas De Investigación

1. Structural Analysis and Bonding

Tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, related compounds to tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate, have been studied for their isomorphous crystal structures. These studies reveal insights into simultaneous hydrogen and halogen bonds involving carbonyl groups, contributing to the understanding of molecular interactions and bonding in similar compounds (Baillargeon et al., 2017).

2. Synthetic Chemistry Applications

In synthetic chemistry, tert-butyl carbamate plays a crucial role. For instance, it has been used in Pd-catalyzed cross-coupling reactions with various aryl(Het) halides. This process leads to the formation of desired compounds in moderate to excellent yields, demonstrating the versatility and efficiency of tert-butyl carbamate in organic synthesis (Qin et al., 2010).

3. Intermediate in Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a significant intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This highlights its crucial role in the development and synthesis of pharmaceutical agents (Zhao et al., 2017).

4. Metalation and Alkylation Studies

The ability of tert-butyl carbamate derivatives to undergo metalation and reaction with various electrophiles has been explored. These studies provide insights into the reactivity of these compounds and their potential applications in chemical syntheses (Sieburth et al., 1996).

5. Enantioselective Synthesis

The compound is used as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is crucial in the field of stereoselective synthesis, contributing to the development of asymmetric synthetic methods (Ober et al., 2004).

6. Lithiation of Aminomethylpyridine Derivatives

The tert-butyl group in tert-butyl N-(pyridin-3-ylmethyl)carbamate facilitates the control of the site of lithiation in these derivatives. This aspect is crucial for the strategic functionalization of molecules in synthetic organic chemistry (Smith et al., 2013).

7. Azomethine Ylid Precursor Development

tert-Butyl carbamate derivative demonstrates efficiency in the evolution of stable azomethine ylid precursors. This is significant in organic synthesis, especially in the context of mild reaction conditions (Alker et al., 1997).

8. Curtius Rearrangement Processes

This compound is used in Curtius rearrangement processes, which are pivotal in the synthesis of protected amino acids. Such processes are fundamental in peptide and protein chemistry (Lebel & Leogane, 2005).

Direcciones Futuras

The future directions for research on “tert-Butyl (1,4’-bipiperidin-4-ylmethyl)-carbamate” and similar compounds likely involve further exploration of their potential use in the delivery of siRNA in cancer cells . This could include optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting preclinical and clinical trials to assess their safety and efficacy.

Propiedades

IUPAC Name |

tert-butyl N-[(1-piperidin-4-ylpiperidin-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-12-13-6-10-19(11-7-13)14-4-8-17-9-5-14/h13-14,17H,4-12H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQSKBHJINOZQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629565 |

Source

|

| Record name | tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1,4'-bipiperidin-4-ylmethyl)-carbamate | |

CAS RN |

883512-84-3 |

Source

|

| Record name | tert-Butyl [([1,4'-bipiperidin]-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

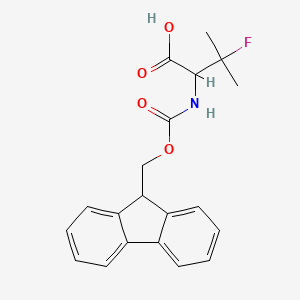

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)